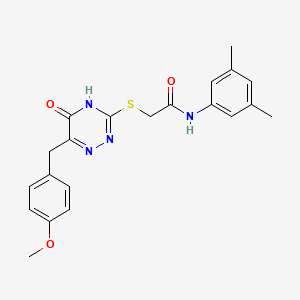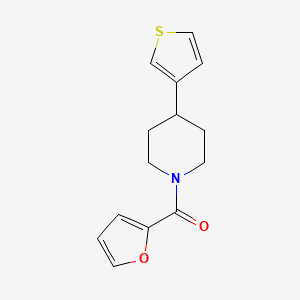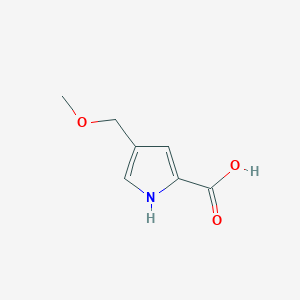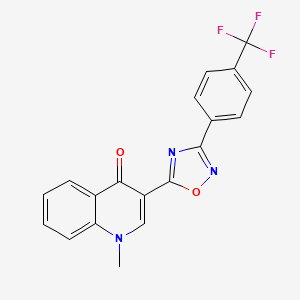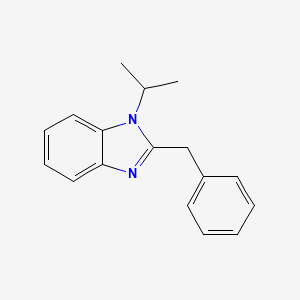![molecular formula C21H22N2O3 B2898749 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 1904320-72-4](/img/structure/B2898749.png)
8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that combines a quinoline moiety with a piperidine ring substituted with a 2,5-dimethylfuran-3-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives.
Coupling with Quinoline: The piperidine intermediate is then coupled with a quinoline derivative. This step may involve nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the quinoline ring, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated quinoline derivatives.
Scientific Research Applications
8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and quinoline components.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving quinoline-binding proteins or enzymes.
Mechanism of Action
The mechanism of action of 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline depends on its specific application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.
Materials Science: The electronic properties of the compound can be exploited in the design of new materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 8-hydroxyquinoline or 8-aminoquinoline share the quinoline core but differ in their substituents.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid or 4-piperidone have similar piperidine rings but different functional groups.
Uniqueness
8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of its quinoline and piperidine moieties with a 2,5-dimethylfuran-3-carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoline or piperidine derivatives.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-13-18(15(2)25-14)21(24)23-11-8-17(9-12-23)26-19-7-3-5-16-6-4-10-22-20(16)19/h3-7,10,13,17H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFKWXVPBHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2898666.png)
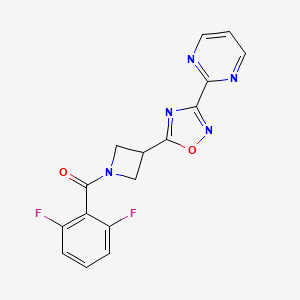
![1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2898669.png)
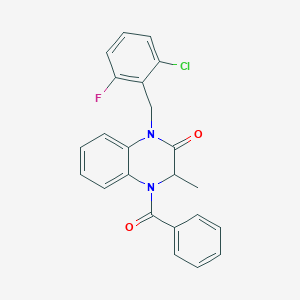
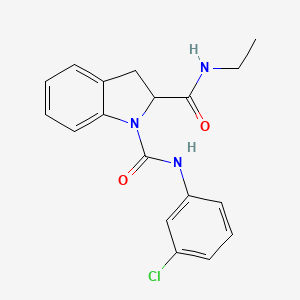

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)
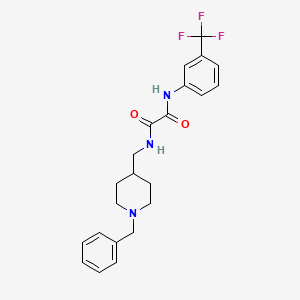
![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)
